molecular formula C17H17ClN2O2 B4632495 2-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide

2-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide

Cat. No.: B4632495
M. Wt: 316.8 g/mol
InChI Key: SKFQSOBTPOHTJB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and a propylcarbamoyl group

Scientific Research Applications

Investigating Biological Activities

A series of chloro-substituted benzamides have been explored for their spectrum of biological activities. For instance, Imramovský et al. (2011) described the synthesis and primary in vitro screening of chloro-substituted benzamides against mycobacterial, bacterial, and fungal strains. These compounds exhibited biological activity comparable with or higher than standard drugs like isoniazid and ciprofloxacin, highlighting their potential in antimicrobial applications (Imramovský et al., 2011).

Promising Activity Against Mosquitoes

Schaefer et al. (1978) investigated substituted benzamides, including 2-chloro-substituted variants, for their effectiveness against mosquito larvae. These compounds demonstrated significant inhibitory effects on mosquito development, offering potential for controlling mosquito populations without the extensive environmental impact associated with classical insecticides (Schaefer et al., 1978).

Chemical Synthesis and Reactivity

The synthesis and chemical reactivity of chloro-substituted benzamides have also been a subject of research. Facchin et al. (2002) explored the coordination and reactivity of certain chloro-substituted isocyanides, providing insights into their potential applications in the development of novel coordination compounds (Facchin et al., 2002).

Antimicrobial Agents

Bikobo et al. (2017) synthesized derivatives of chloro-substituted benzamides and evaluated their antimicrobial activity. Some of these compounds showed potent antimicrobial effects, surpassing those of reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Intramolecular Hydrogen Bond Study

The study of intramolecular hydrogen bonds in chloro-substituted benzamides by Kawski et al. (2006) utilized X-ray diffraction, infrared spectra, and DFT calculations. This research sheds light on the structural characteristics and stability of these compounds, contributing to our understanding of their potential applications in materials science (Kawski et al., 2006).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(propylcarbamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-11-19-16(21)13-8-4-6-10-15(13)20-17(22)12-7-3-5-9-14(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQSOBTPOHTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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